![molecular formula C7H14N2 B2429467 (4aR,7aS)-rel-Octahydro-cyclopentapyrazine CAS No. 1310377-65-1](/img/structure/B2429467.png)
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine
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Description
Synthesis Analysis
“(4aR,7aS)-rel-Octahydro-cyclopentapyrazine” can be synthesized in several ways, including the reaction of maleic anhydride with 1,2-diaminopropane or by the reaction of succinic anhydride with ammonia.
Molecular Structure Analysis
The molecular structure of “(4aR,7aS)-rel-Octahydro-cyclopentapyrazine” is characterized by a cyclopentane ring and a pyrazine ring . The InChI code for this compound is 1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+
.
Scientific Research Applications
1. Conformational Analysis and Derivative Development
- Pyridine Scaffold Analogue : A study by (Melnykov et al., 2018) explored the development of a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This research is significant in understanding the spatial arrangement of molecules and their potential applications in medicinal chemistry.
2. Molecular Interaction and Drug Design
- Dopamine Receptor Model : A study by (Olson et al., 1981) presented a model of antipsychotic drugs' interaction with the dopamine receptor, highlighting the importance of certain molecular structures in drug design.
3. Structural Analysis and Chemical Synthesis
- Structural Rearrangement : Research by (Crabb et al., 1990) focused on the rearrangement of a related compound, providing insights into chemical reactions and structural transformations of cyclopentapyrazines.
- Synthesis of Derivatives : (Ohnmacht and Marie, 1991) reported the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines, illustrating the methodology for creating novel derivatives of cyclopentapyrazines.
4. Biological and Pharmacological Research
- Cytotoxic Activity in Plant Derivatives : A study by (Liu et al., 2019) on iridoid derivatives from Pedicularis uliginosa Bunge, including compounds structurally related to cyclopentapyrazines, revealed significant cytotoxic activities against human tumor cells.
5. Environmental and Safety Assessments
- Safety Assessment of Related Compounds : Research by (Api et al., 2019) evaluated the safety of a related fragrance ingredient, focusing on genotoxicity and other toxicological aspects. This underscores the importance of safety assessments in environmental and health sciences.
properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGVEJBTWMJEP-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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